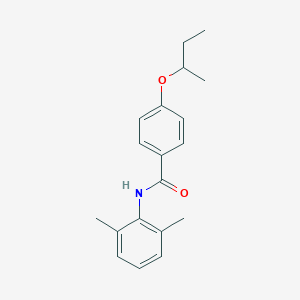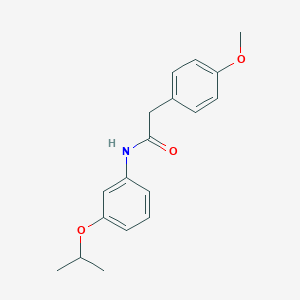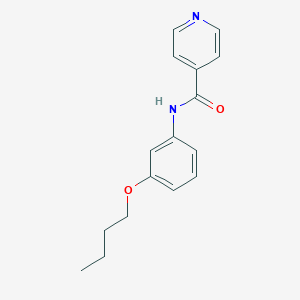
4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide, also known as BDMC, is a compound that belongs to the family of benzamides. It has been studied for its potential use in various scientific research applications due to its unique properties and mechanism of action.
Wirkmechanismus
4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide exerts its effects through various mechanisms, including the inhibition of protein kinases, the modulation of cellular signaling pathways, and the regulation of gene expression. Studies have shown that 4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide can inhibit the activity of various protein kinases, including Akt, ERK, and JNK, which are involved in cell proliferation, survival, and apoptosis. Additionally, 4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide has been found to modulate cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Furthermore, 4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide has been shown to regulate gene expression, including the upregulation of genes involved in apoptosis and the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects:
4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the regulation of oxidative stress, and the modulation of immune responses. Studies have shown that 4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide can inhibit the proliferation of cancer cells and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide has been found to regulate oxidative stress, which is involved in various diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, 4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide has been shown to modulate immune responses, including the regulation of cytokine production and the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide has several advantages for lab experiments, including its ability to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide has been found to have neuroprotective effects and anti-inflammatory effects, making it a potential candidate for treating neurodegenerative diseases and inflammatory diseases. However, there are also limitations to using 4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide in lab experiments, including the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide, including the development of new cancer therapies, the investigation of its potential use in treating neurodegenerative diseases and inflammatory diseases, and the study of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide in humans, as well as to explore its potential use in combination with other drugs for enhanced therapeutic effects.
Synthesemethoden
4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide can be synthesized using a multi-step process involving the reaction of 2,6-dimethylphenylamine with butyric anhydride, followed by the reaction of the resulting product with benzoyl chloride. The final product, 4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide, is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory effects. Studies have shown that 4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide can inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, 4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
Eigenschaften
Produktname |
4-sec-butoxy-N-(2,6-dimethylphenyl)benzamide |
|---|---|
Molekularformel |
C19H23NO2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
4-butan-2-yloxy-N-(2,6-dimethylphenyl)benzamide |
InChI |
InChI=1S/C19H23NO2/c1-5-15(4)22-17-11-9-16(10-12-17)19(21)20-18-13(2)7-6-8-14(18)3/h6-12,15H,5H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
SJHZMTLQTNVWBK-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C |
Kanonische SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268449.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-isobutoxybenzamide](/img/structure/B268452.png)
![N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268455.png)
![N-cyclohexyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268458.png)

![4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid](/img/structure/B268461.png)
![N-(sec-butyl)-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268462.png)
![2-(4-chlorophenyl)-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268464.png)
![N-[2-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B268466.png)
![N-[3-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268467.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclopropanecarboxamide](/img/structure/B268468.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B268470.png)
![N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268471.png)